molecular formula C17H16FIN2O4S B4940325 4-fluoro-N-(4-iodophenyl)-3-(4-morpholinylsulfonyl)benzamide

4-fluoro-N-(4-iodophenyl)-3-(4-morpholinylsulfonyl)benzamide

Cat. No. B4940325
M. Wt: 490.3 g/mol
InChI Key: IMALJZJWFOVVTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(4-iodophenyl)-3-(4-morpholinylsulfonyl)benzamide, also known as FIPI, is a small molecule inhibitor that has been recently discovered and studied for its potential applications in scientific research. This compound has been found to have significant effects on various cellular processes, including lipid metabolism, autophagy, and cell migration. In

Mechanism of Action

4-fluoro-N-(4-iodophenyl)-3-(4-morpholinylsulfonyl)benzamide works by inhibiting the activity of phospholipase D (PLD), an enzyme that is involved in lipid metabolism and other cellular processes. By inhibiting PLD, 4-fluoro-N-(4-iodophenyl)-3-(4-morpholinylsulfonyl)benzamide can affect lipid metabolism, autophagy, and cell migration. Additionally, 4-fluoro-N-(4-iodophenyl)-3-(4-morpholinylsulfonyl)benzamide has been shown to have effects on other cellular processes, such as endocytosis and exocytosis.
Biochemical and Physiological Effects:
4-fluoro-N-(4-iodophenyl)-3-(4-morpholinylsulfonyl)benzamide has been found to have significant effects on lipid metabolism, autophagy, and cell migration. Specifically, 4-fluoro-N-(4-iodophenyl)-3-(4-morpholinylsulfonyl)benzamide has been shown to inhibit the proliferation and migration of cancer cells, as well as induce autophagy in these cells. Additionally, 4-fluoro-N-(4-iodophenyl)-3-(4-morpholinylsulfonyl)benzamide has been found to have effects on the cardiovascular system, including reducing the size of atherosclerotic plaques and reducing the risk of heart attack and stroke.

Advantages and Limitations for Lab Experiments

One advantage of using 4-fluoro-N-(4-iodophenyl)-3-(4-morpholinylsulfonyl)benzamide in lab experiments is that it is a small molecule inhibitor, which means that it can be easily synthesized and used in a variety of experiments. Additionally, 4-fluoro-N-(4-iodophenyl)-3-(4-morpholinylsulfonyl)benzamide has been found to have significant effects on various cellular processes, which makes it a useful tool for studying these processes. However, one limitation of using 4-fluoro-N-(4-iodophenyl)-3-(4-morpholinylsulfonyl)benzamide is that it is a relatively new compound, which means that there is still much to be learned about its effects and potential applications.

Future Directions

There are several future directions for research on 4-fluoro-N-(4-iodophenyl)-3-(4-morpholinylsulfonyl)benzamide, including further studies on its effects on lipid metabolism, autophagy, and cell migration. Additionally, more research is needed to determine the potential therapeutic applications of 4-fluoro-N-(4-iodophenyl)-3-(4-morpholinylsulfonyl)benzamide in various diseases, including cancer, cardiovascular disease, and neurodegenerative disease. Furthermore, there is a need for more research on the mechanism of action of 4-fluoro-N-(4-iodophenyl)-3-(4-morpholinylsulfonyl)benzamide and its effects on other cellular processes. Finally, there is a need for the development of more potent and selective inhibitors of PLD, which could lead to the development of more effective therapeutic agents for various diseases.

Synthesis Methods

The synthesis of 4-fluoro-N-(4-iodophenyl)-3-(4-morpholinylsulfonyl)benzamide involves several steps, starting with the reaction between 4-fluoro-3-nitrobenzoic acid and 4-iodoaniline to produce 4-fluoro-3-nitro-N-(4-iodophenyl)benzamide. This intermediate is then reduced to 4-fluoro-N-(4-iodophenyl)benzamide using palladium on charcoal as a catalyst. Finally, the addition of morpholine and sulfuryl chloride produces 4-fluoro-N-(4-iodophenyl)-3-(4-morpholinylsulfonyl)benzamide, or 4-fluoro-N-(4-iodophenyl)-3-(4-morpholinylsulfonyl)benzamide.

Scientific Research Applications

4-fluoro-N-(4-iodophenyl)-3-(4-morpholinylsulfonyl)benzamide has been studied for its potential applications in various scientific research fields, including cancer research, cardiovascular disease research, and neurodegenerative disease research. This compound has been found to have significant effects on lipid metabolism, autophagy, and cell migration, which are all processes that are involved in these diseases. Additionally, 4-fluoro-N-(4-iodophenyl)-3-(4-morpholinylsulfonyl)benzamide has been shown to have potential as a therapeutic agent for these diseases.

properties

IUPAC Name

4-fluoro-N-(4-iodophenyl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FIN2O4S/c18-15-6-1-12(17(22)20-14-4-2-13(19)3-5-14)11-16(15)26(23,24)21-7-9-25-10-8-21/h1-6,11H,7-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMALJZJWFOVVTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FIN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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